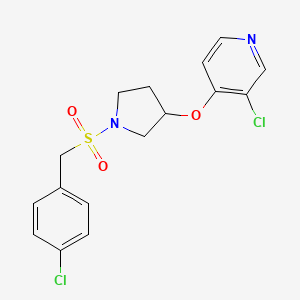

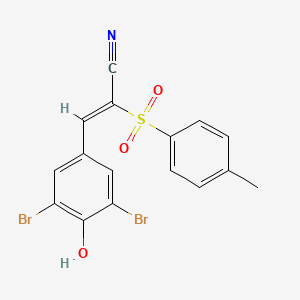

![molecular formula C16H22N4O3 B2515026 6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946357-70-6](/img/structure/B2515026.png)

6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" is a chemically synthesized molecule that appears to be a derivative of pyrimidine. Pyrimidine derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities, including antiviral properties. The structure of the compound suggests that it may have potential biological activity, possibly as an antiviral agent, due to the presence of the pyrimidine core and the piperidinyl substituent.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of dimethyluracil with various reagents. For instance, the synthesis of some 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives was achieved by reacting 6-azido-1,3-dimethyluracil with ethyl acetoacetate in the presence of sodium ethoxide . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied to introduce the ethyl and hydroxypiperidinyl groups to the pyrimidine core.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the potential for various substitutions at different positions on the ring. The presence of a hydroxypiperidinyl group suggests that the compound may have additional sites for potential reactivity or interaction with biological targets. The structure of related compounds, such as those synthesized from 6-cyclopent-2-enyl-5-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, indicates that regioselective heterocyclization can be used to create annelated heterocycles .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, the reaction of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones with α-amino acid derivatives can lead to the formation of azomethine ylides or pyrimido[4,5-b]azepine derivatives, depending on the substituents present . Electrophilic substitution reactions, such as the Vilsmeier-Haack reaction, bromination, and nitration, have been used to synthesize 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives . These reactions could potentially be applied to modify the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their substitution patterns. The presence of a 1,3-dimethyl group is a common feature in these compounds, which can influence their chemical behavior. For example, 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides to give amino derivatives, and the interaction with methylamine can yield a mixture of isomeric alkylaminated products . The hydroxypiperidinyl group in the compound of interest could confer additional solubility or reactivity, which would be important for its potential biological applications.

Applications De Recherche Scientifique

Optical and Nonlinear Optical (NLO) Properties

A study on pyrimidine-based bis-uracil derivatives, including 6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, highlighted their potential applications in optical and nonlinear optical (NLO) properties. These compounds were synthesized and evaluated for their kinetic and thermal stabilities, intramolecular charge transfer characteristics, and third-order NLO properties. The findings suggest that these derivatives could serve as efficient candidates for NLO device fabrications, owing to their considerable NLO character compared to standard materials (Mohan et al., 2020).

Antiviral Evaluation

In another research avenue, derivatives of 6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione were synthesized and tested for their antiviral activities. Specifically, these compounds were evaluated against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1), demonstrating a novel approach to discovering antiviral agents (El-Etrawy & Abdel-Rahman, 2010).

Structural and Computational Exploration

A focused study on the synthesis, structural, spectral, and computational exploration of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, including 6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, revealed insights into their chemical structures and electronic properties. These compounds exhibited potential for further investigation in various scientific applications, including material science and drug discovery, based on their electronic structure analysis and molecular electrostatic potential (MEP) analysis (Ashraf et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c1-4-10-9-17-14-12(15(22)19(3)16(23)18(14)2)13(10)20-7-5-11(21)6-8-20/h9,11,21H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGBDGNWAXXNDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1N3CCC(CC3)O)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2514943.png)

![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B2514946.png)

![Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2514950.png)

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2514958.png)

![2,3-dimethylthieno[3',2':5,6]pyrimido[2,1-a]isoindol-4(10H)-one](/img/structure/B2514959.png)

![2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2514962.png)